molecular formula C13H11NO4S2 B3000069 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 1164116-77-1

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B3000069
CAS RN: 1164116-77-1
M. Wt: 309.35
InChI Key: TUQJXQLTYBPFIW-QXYPORFMSA-N
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Description

Furan is a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms . Thiazolidine is a heterocyclic organic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom. The compound you mentioned seems to be a complex derivative of these structures.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the formation of the thiazolidine ring, and the introduction of the allylidene group. The exact synthesis would depend on the specific reactions used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the thiazolidine ring, and the allylidene group. Furan rings can undergo reactions such as electrophilic aromatic substitution, while thiazolidine rings can participate in a variety of reactions depending on the substituents present .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

Compounds structurally related to 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, specifically thioxothiazolidin-4-one derivatives, have been synthesized and investigated for their anticancer and antiangiogenic properties. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). Their strong antiangiogenic effects suppressed tumor-induced endothelial proliferation, indicating potential for anticancer therapy through inhibition of tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Leukemia Cells

Further research into thiazolidinone compounds containing the furan moiety revealed their ability to exert antiproliferative activity in a stage-dependent and dose-dependent manner in human leukemia cell lines. These findings underscore the importance of the electron donating groups on the thiazolidinone moiety, with compounds demonstrating potent anticancer activity, suggesting a role in inducing cytotoxicity and apoptosis (Chandrappa et al., 2009).

Aldose Reductase Inhibition

Among the various pharmacological activities, (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, a class to which our compound is related, have shown promise as aldose reductase inhibitors. These inhibitors have significant potential in treating complications arising from diabetes, with certain derivatives being more potent than clinically used drugs like epalrestat. This suggests a pathway for developing new treatments for diabetic complications by inhibiting aldose reductase activity (Kučerová-Chlupáčová et al., 2020).

Antifibrotic and Anticancer Activity

Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activities. Some derivatives showed significant reduction in fibroblast viability without possessing anticancer effects, offering a potential route for antifibrotic therapy. These findings highlight the diverse biological activities of thiazolidinone derivatives and their potential in therapeutic applications (Kaminskyy et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many furan derivatives are known to be toxic, so appropriate safety precautions would need to be taken when handling this compound .

properties

IUPAC Name

2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-8(12(16)17)14-11(15)10(20-13(14)19)6-2-4-9-5-3-7-18-9/h2-8H,1H3,(H,16,17)/b4-2+,10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQJXQLTYBPFIW-QXYPORFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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